![molecular formula C15H12ClN3O2S2 B2928828 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide CAS No. 438030-35-4](/img/structure/B2928828.png)

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

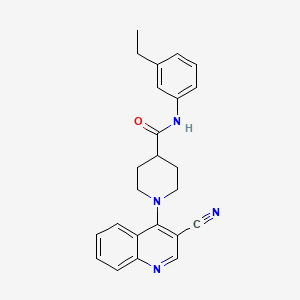

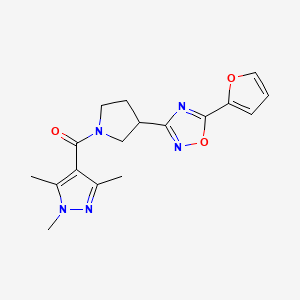

“N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide” is a chemical compound with the CAS Number: 438030-35-4 . It has a molecular weight of 365.86 . The compound is a part of the thiazole class of compounds, which are known for their wide range of biological activities .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12ClN3O2S2/c16-11-3-7-13(8-4-11)23(20,21)19-12-5-1-10(2-6-12)14-9-22-15(17)18-14/h1-9,19H,(H2,17,18) . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s 1H-NMR, 13C-NMR, and IR values have been reported, providing information about its chemical properties .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications and Hypersensitivity Reactions

Sulfonamides are used in various pharmacological applications, including as antimicrobials. Their metabolism and the risk of hypersensitivity reactions have been a focus of research. Studies show that differences in metabolism, such as slow acetylation, may increase the risk of hypersensitivity reactions to sulfonamides, highlighting the importance of understanding individual metabolic responses to these compounds (Rieder et al., 1991).

Antimalarial Efficacy

Research on sulfonamides has also explored their effectiveness against malaria, particularly strains resistant to conventional treatments like chloroquine. For instance, diaphenylsulfone, a sulfonamide, has shown activity against chloroquine-resistant Plasmodium falciparum, offering potential as an alternative treatment option (Degowin et al., 1966).

Cancer Research

In cancer research, sulfonamides have been studied for their role in activating or deactivating carcinogens. Genotypes of enzymes like NAT2 and SULT1A1, involved in the metabolism of aromatic amines and sulfonamides, have been linked to cancer risks, suggesting that understanding these genetic factors could inform personalized treatment strategies (Ozawa et al., 2002).

Antiviral Properties

Some sulfonamides possess antiviral properties, as demonstrated by studies on compounds like enviroxime against rhinovirus infections. These findings indicate potential applications in treating viral diseases, underscoring the versatility of sulfonamides in pharmacology (Phillpotts et al., 1981).

Environmental and Health Safety

The presence of sulfonamides and their metabolites in the environment has raised concerns about human exposure and safety. Studies on perfluorinated sulfonamides in indoor and outdoor environments have revealed their widespread occurrence, pointing to the need for monitoring and managing environmental contamination to protect human health (Shoeib et al., 2005).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets to induce their effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may induce various molecular and cellular effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .

Eigenschaften

IUPAC Name |

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S2/c16-11-3-7-13(8-4-11)23(20,21)19-12-5-1-10(2-6-12)14-9-22-15(17)18-14/h1-9,19H,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRGWSBGZDWGAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide](/img/structure/B2928745.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2928749.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2928755.png)

![methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2928757.png)

![5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole](/img/structure/B2928758.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2928760.png)

![2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2928766.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2928768.png)